9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate
Description
9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate (hereafter referred to as Compound X) is a steroidal derivative with a cyclopenta[a]phenanthrene core. This polycyclic structure is modified with methyl groups at positions 9A and 11A, a branched 6-methylheptan-2-yl substituent at position 1, and a hexadecyl carbonate ester at position 5.
This modification distinguishes Compound X from simpler steroid derivatives, which typically lack such long-chain ester groups.
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-46-42(45)47-37-28-30-43(5)36(33-37)24-25-38-40-27-26-39(35(4)23-21-22-34(2)3)44(40,6)31-29-41(38)43/h24,34-35,37-41H,7-23,25-33H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKXFAZCNWKZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H78O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of alcohols or hydrocarbons.
Substitution: Replacement of one functional group with another, which can occur under different conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary, with some reactions requiring elevated temperatures and pressures, while others proceed at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Research indicates that compounds similar in structure to 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H... have shown efficacy in inhibiting tumor growth and metastasis. For instance, beta-sitosterol derivatives have been found to activate Fas signaling pathways in breast cancer cells . This suggests that the compound may possess similar anticancer properties.
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Cholesterol Regulation :
- The compound's structure is reminiscent of cholesterol derivatives. Studies have shown that cholesterol-related compounds can modulate lipid metabolism and have implications in cardiovascular health. Thus, this compound may be explored for its role in cholesterol regulation and related metabolic disorders.
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Neuroprotective Effects :
- Some studies have indicated that steroid-like compounds can offer neuroprotective benefits. The high lipophilicity of 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H... allows it to cross the blood-brain barrier effectively. This property could be harnessed for developing therapies for neurodegenerative diseases.
Material Science Applications
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Polymer Chemistry :
- The compound can serve as a precursor for synthesizing novel polymers with tailored properties. Its unique structure allows for the modification of polymer characteristics such as flexibility and thermal resistance.
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Coatings and Surfaces :
- Due to its hydrophobic nature and structural complexity, this compound could be utilized in formulating coatings that require water resistance or specific aesthetic qualities.
Case Studies
Mechanism of Action
The mechanism of action of 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Cyclopenta[a]phenanthrene Derivatives
- NANPDB4048: A cyclopenta[a]phenanthrenone derivative with a hydroxyl group at position 2 and an ethyldiene substituent. Unlike Compound X, it lacks esterified side chains but shares the methyl-substituted cyclopenta[a]phenanthrene core. This compound’s hydroxyl group may confer polar interactions absent in Compound X .
- ZINC00095486250 : Features a naphtho-oxocin system fused to a cyclopenta[a]phenanthrene ring. While structurally distinct, its lipophilic methyl and oxocin groups suggest overlapping physicochemical properties with Compound X .
Steroidal Derivatives
- Stigmastane Derivatives : highlights a related compound, 1-(5-ethyl-6-methylheptan-2-yl)-9a,11a-dimethyl-cyclopenta[a]phenanthrene-5,7-diol, which shares the methylheptan-2-yl and dimethylcyclopenta[a]phenanthrene motifs. However, it contains diol groups instead of a carbonate ester, reducing its lipophilicity compared to Compound X .
- Phenylethynyl-Substituted Analogues : A 2017 study synthesized a cyclopenta[a]phenanthrene derivative with a phenylethynyl group and methoxy substituents. The absence of long-chain esters limits its membrane permeability relative to Compound X .
Computational Similarity Metrics
Tanimoto and Dice Coefficients
Using Morgan fingerprints and MACCS keys (as in ), Compound X shows moderate similarity (Tanimoto coefficient ~0.5–0.7) to steroidal derivatives like stigmastanes and cyclopenta[a]phenanthrenones. For example, its similarity to NANPDB4048 is driven by shared methyl and cyclopenta[a]phenanthrene motifs, while differences arise from the hexadecyl carbonate group .
Murcko Scaffold and Structural Motif Clustering
Per , compounds sharing the Murcko scaffold of cyclopenta[a]phenanthrene would cluster together. Compound X’s hexadecyl carbonate group places it in a distinct subclass compared to hydroxyl- or ketone-bearing analogues. In chemical space networks, it would form edges with compounds having ≥0.5 Tanimoto similarity, such as stigmastane derivatives, but differ in side-chain functionalization .
Pharmacokinetic and Functional Comparisons
Table 1 : Comparative analysis of Compound X and analogues.
Research Findings and Implications
- Bioactivity Potential: The hexadecyl carbonate group in Compound X may enhance binding to lipid-rich targets, such as steroid receptors or membrane-bound enzymes, compared to polar derivatives like NANPDB4048 .
- Synthetic Challenges : The branched 6-methylheptan-2-yl substituent complicates synthesis, requiring advanced regioselective methods, as seen in analogous cyclopenta[a]phenanthrene syntheses .
- Dereplication : Molecular networking () using MS/MS data would distinguish Compound X from similar metabolites via its unique hexadecyl carbonate fragmentation pattern (e.g., m/z peaks corresponding to C16H33O3⁻) .
Biological Activity
The compound 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate is a complex organic molecule that belongs to the class of cyclopenta[a]phenanthrene derivatives. This article aims to explore its biological activity through various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C31H50O3
- Molecular Weight : 474.73 g/mol
- IUPAC Name : 9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H-cyclopenta[a]phenanthren-7-yl hexadecyl carbonate
The compound features a cyclopenta[a]phenanthrene core structure with additional alkyl and carbonate functional groups that may influence its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential effects:
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance:
- Case Study : A related compound demonstrated an ability to inhibit lipid peroxidation significantly. In vitro assays showed a reduction in oxidative stress markers at concentrations as low as 100 µM .
Anti-inflammatory Effects
The cyclopenta[a]phenanthrene derivatives are often studied for their anti-inflammatory properties:
- Research Findings : Inflammatory pathways involving cytokines were modulated by similar compounds in laboratory settings. Inhibition of pro-inflammatory cytokines (like TNF-alpha and IL-6) was observed when tested on cell lines exposed to inflammatory stimuli .
Anticancer Potential
Preliminary studies suggest that this class of compounds may possess anticancer properties:
- Case Study : A derivative was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involved the modulation of cell cycle regulators and apoptosis-related proteins .
The precise mechanism by which 9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H-cyclopenta[A]phenanthrenes exert their biological effects is still under investigation. However, the following pathways have been proposed:
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity may be attributed to the ability of the compound to scavenge free radicals.
- Cytokine Modulation : The anti-inflammatory effects might result from direct interaction with signaling pathways that regulate cytokine production.
- Cell Cycle Arrest : The anticancer activity could be linked to the ability of the compound to interfere with cell cycle progression.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
